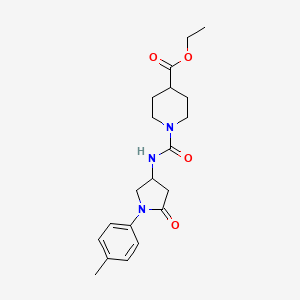

Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidinone moiety, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Moiety: This step involves the reaction of p-tolylamine with a suitable ketone under acidic conditions to form the pyrrolidinone ring.

Coupling with Piperidine: The pyrrolidinone intermediate is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research focusing on polo-like kinase 1 (Plk1), a target in various cancers, has identified similar heterocyclic scaffolds that can inhibit Plk1 activity. Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate may share structural similarities with these scaffolds, suggesting it could also act as a Plk1 inhibitor, thus contributing to cancer treatment strategies .

2. Antiviral Potential

Compounds with similar structures have shown antiviral properties against various viruses, including HIV. For instance, studies have demonstrated that certain N-heterocycles exhibit significant anti-HIV activity with favorable therapeutic indices. The structure of this compound may allow for similar interactions, warranting further investigation into its antiviral capabilities .

Case Study 1: Inhibition of Polo-like Kinase

In a study examining new inhibitors of Plk1, compounds similar to this compound were synthesized and tested for their efficacy in inhibiting Plk1 activity. The results indicated that modifications to the pyrrolidine ring enhanced binding affinity and selectivity towards Plk1 over related kinases .

Case Study 2: Antiviral Activity Against HIV

Another research effort focused on synthesizing derivatives of N-heterocycles for their antiviral properties. One derivative exhibited an EC50 value of 3.98 μM against HIV type 1, showcasing the potential of structurally related compounds to serve as effective antiviral agents. This compound could be explored for similar activities due to its structural components .

Mecanismo De Acción

The mechanism of action of Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate can be compared with other piperidine and pyrrolidinone derivatives:

Similar Compounds: Piperidine-4-carboxylate derivatives, pyrrolidinone-based compounds.

Uniqueness: The combination of the piperidine ring, pyrrolidinone moiety, and ethyl ester group gives this compound unique chemical and biological properties that may not be present in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis, and applications based on diverse research findings.

Molecular Structure:

- Chemical Formula: C25H31N3O5

- Molecular Weight: 445.54 g/mol

- Melting Point: 195-198 °C

- Solubility: Soluble in chloroform, methanol, and ethanol

The compound features a complex structure that includes a p-tolyl group, a pyrrolidin-3-ylcarbamoyl group, and a piperidine-4-carboxylate moiety, contributing to its biological activity.

Biological Activity

This compound exhibits various biological activities:

1. Anti-inflammatory Effects:

Research indicates that this compound can inhibit inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.

2. Analgesic Properties:

The compound has shown potential as an analgesic, providing pain relief through mechanisms that may involve the modulation of pain pathways.

3. Antipyretic Activity:

Preliminary studies suggest that it may also reduce fever, making it a candidate for further investigation in therapeutic contexts.

4. Cytotoxic Effects:

Notably, this compound has demonstrated cytotoxicity against various cancer cell lines. This property positions it as a promising agent in cancer research.

The biological effects of this compound are believed to stem from its ability to modulate immune responses and inhibit pathways involved in inflammation and cell proliferation. Specific mechanisms may include:

- Inhibition of pro-inflammatory cytokines.

- Modulation of apoptotic pathways in cancer cells.

Synthesis and Characterization

The synthesis of this compound typically involves:

- Reagents: p-Toluidine, diethyl oxalate, and methyl isobutyl ketone.

- Catalysts: Triethylamine is often used to facilitate reactions.

- Purification Techniques: Standard methods such as column chromatography and recrystallization are employed to achieve high purity.

Toxicity and Safety

Extensive toxicity studies have indicated that this compound possesses a low toxicity profile. No significant adverse effects were reported in preclinical studies, although standard safety precautions should be observed during handling.

Applications in Research

This compound is being explored for various applications:

- Drug Development: Its unique properties make it a candidate for developing new anti-inflammatory and analgesic drugs.

- Cancer Research: Further investigations are warranted to assess its efficacy as an anticancer agent.

- Pharmacokinetic Studies: Ongoing research aims to understand its absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies

Several studies have highlighted the compound's potential:

| Study | Findings |

|---|---|

| PubMed Study | Demonstrated anticonvulsant activity in related compounds; implications for neurological applications. |

| ResearchGate Study | Explored structure–activity relationships that may inform modifications to enhance biological efficacy. |

Propiedades

IUPAC Name |

ethyl 1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4/c1-3-27-19(25)15-8-10-22(11-9-15)20(26)21-16-12-18(24)23(13-16)17-6-4-14(2)5-7-17/h4-7,15-16H,3,8-13H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXSDSAYAKYGDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.